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Ent-sandaracopimaradiene - 21738-16-9

Ent-sandaracopimaradiene

Catalog Number: EVT-450521
CAS Number: 21738-16-9
Molecular Formula: C20H32
Molecular Weight: 272.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ent-sandaracopimara-8(14),15-diene is a pimaradiene.
Overview

Ent-sandaracopimaradiene is a significant compound in the biosynthesis of phytoalexins, particularly in rice. It serves as a precursor in the biosynthetic pathway leading to oryzalexins, which are important defensive compounds produced by plants in response to pathogen attack. This compound is classified within the diterpene family, characterized by its complex structure and biological activities.

Source and Classification

Ent-sandaracopimaradiene is derived from the diterpene biosynthetic pathways found in various plant species, particularly in the genus Oryza (rice). It is part of a larger family of compounds known as ent-pimarane-type diterpenes. These compounds are synthesized from geranylgeranyl diphosphate through a series of enzymatic reactions involving terpene synthases and cytochrome P450 enzymes.

Synthesis Analysis

Methods

The synthesis of ent-sandaracopimaradiene can be achieved through both natural extraction and synthetic methodologies. The asymmetric total synthesis has been developed using techniques such as B-alkyl Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds in a highly selective manner. This method has been optimized to yield ent-sandaracopimaradiene efficiently while maintaining high enantiomeric purity .

Technical Details

The synthesis typically involves several key steps:

  1. Formation of Key Intermediates: Starting from simpler organic molecules, intermediates are synthesized that will lead to the formation of ent-sandaracopimaradiene.
  2. Coupling Reactions: The B-alkyl Suzuki-Miyaura coupling is employed to create the necessary carbon skeleton.
  3. Purification: After synthesis, purification techniques such as chromatography are used to isolate ent-sandaracopimaradiene from other byproducts.
Molecular Structure Analysis

Structure

Ent-sandaracopimaradiene has a complex molecular structure characterized by multiple rings and chiral centers. Its chemical formula is C15H24C_{15}H_{24}, indicating it consists of 15 carbon atoms and 24 hydrogen atoms.

Data

The molecular weight of ent-sandaracopimaradiene is approximately 204.36 g/mol. The compound features a unique arrangement of carbon atoms that contributes to its biological activity and reactivity.

Chemical Reactions Analysis

Reactions

Ent-sandaracopimaradiene participates in various chemical reactions, particularly hydroxylation reactions catalyzed by cytochrome P450 enzymes. For instance, CYP701A26 has been shown to oxidize ent-sandaracopimaradiene, leading to the formation of hydroxylated derivatives that are biologically active .

Technical Details

The hydroxylation process typically involves:

  1. Substrate Activation: The enzyme binds to ent-sandaracopimaradiene, positioning it for reaction.
  2. Oxygen Incorporation: Molecular oxygen is incorporated into the substrate, facilitated by electron transfer processes within the enzyme's active site.
  3. Product Formation: Hydroxylated products are formed and released from the enzyme.
Mechanism of Action

Ent-sandaracopimaradiene functions primarily as a precursor in the biosynthetic pathways leading to oryzalexins. Its mechanism involves:

  1. Biosynthesis Initiation: Upon pathogen attack, rice plants activate specific genes encoding enzymes that convert ent-sandaracopimaradiene into oryzalexins.
  2. Defense Response: The resulting oryzalexins exhibit antifungal properties, contributing to plant defense mechanisms against pathogens.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ent-sandaracopimaradiene is typically a colorless to pale yellow liquid.
  • Boiling Point: The boiling point ranges around 200-210 °C under standard atmospheric conditions.

Chemical Properties

  • Solubility: It is soluble in organic solvents such as chloroform and ethanol but poorly soluble in water.
  • Stability: The compound is relatively stable under normal conditions but can undergo oxidation when exposed to air or light.
Applications

Ent-sandaracopimaradiene has several scientific uses:

  • Biochemical Research: It serves as an important model compound for studying diterpene biosynthesis and enzymatic reactions.
  • Agricultural Science: Understanding its role in plant defense mechanisms can lead to developing crops with enhanced resistance to diseases.
  • Pharmaceuticals: Due to its biological activities, derivatives of ent-sandaracopimaradiene may have potential applications in drug development for antifungal agents.
Biosynthetic Pathways of ent-Sandaracopimaradiene

Enzymatic Catalysis by ent-Sandaracopimaradiene Synthase

Mechanistic Role of EC 4.2.3.29 in Diterpene Cyclization

ent-Sandaracopimaradiene synthase (EC 4.2.3.29; OsKS10) is a class II diterpene cyclase that catalyzes the conversion of ent-copalyl diphosphate (ent-CPP) into ent-sandaracopimara-8(14),15-diene. This Mg²⁺-dependent reaction initiates with protonation of the terminal olefin in ent-CPP via a conserved DxDD motif, triggering a carbocation cascade that culminates in deprotonation to form the tricyclic sandaracopimaradiene scaffold [1] [6]. The enzyme’s active site accommodates conformational shifts during ring formation, enabling precise skeletal rearrangement through W313 and Q305 residues that stabilize carbocation intermediates [2] [6]. This mechanism is characteristic of plant diterpene cyclases, which possess an αβγ-domain structure where the γ-domain houses the DxDD motif for protonation-initiated cyclization [6].

Table 1: Catalytic Motifs in Diterpene Cyclases

MotifLocationFunctionConservation
DxDDγ-domainProton donor for olefin activationUniversal in class II cyclases
QWβγ-barrelCarbocation stabilizationBacterial and plant diterpene cyclases
EDxxDγ-domainMg²⁺/diphosphate bindingH⁺-initiated cyclases

Substrate Specificity for ent-Copalyl Diphosphate

OsKS10 exhibits strict specificity for ent-CPP as its native substrate, with negligible activity against syn-CPP or uncyclized geranylgeranyl diphosphate (GGPP). Kinetic analyses reveal a Kₘ of 1.8 ± 0.3 μM and k꜀ₐₜ of 0.12 s⁻¹, indicating high catalytic efficiency for ent-CPP [2] [10]. This selectivity arises from steric constraints in the enzyme’s active site pocket, which accommodates the ent-labdane orientation of CPP’s decalin core while excluding stereoisomers like syn-CPP [6] [10]. Mutagenesis studies confirm that substitution of L738 or V741 in the substrate-binding cleft alters product profiles, underscoring the role of hydrophobic residues in substrate discrimination [2].

Genetic Regulation of Biosynthetic Gene Clusters

OsKS10 and OsKSL10 Gene Function in Rice Phytoalexin Biosynthesis

In rice (Oryza sativa), OsKS10 (encoding ent-sandaracopimaradiene synthase) resides within a phytoalexin biosynthetic gene cluster on chromosome 11, co-regulated with cytochrome P450 genes CYP76M6 and CYP76M8 [4]. Pathogen elicitation (e.g., chitin fragments) triggers >100-fold upregulation of OsKS10 within 6–12 hours, paralleling the accumulation of oryzalexins A–F [4] [10]. RNAi silencing of OsKS10 abolishes oryzalexin production, confirming its non-redundant role in this defense pathway. The synthase channels ent-sandaracopimaradiene to P450s for oxidation: CYP76M8 catalyzes C7β-hydroxylation to yield oryzalexin D, while CYP76M6 mediates C9β-hydroxylation for oryzalexin E [4].

Table 2: Genes in Rice Oryzalexin Biosynthesis

GeneLocus IDFunctionInduction (Elicited)
OsKS10Os11g07020ent-Sandaracopimaradiene synthase100-fold
CYP76M8Os11g07010C7β-hydroxylase30-fold
CYP76M6Os11g07000C9β-hydroxylase25-fold

Evolutionary Divergence of Type-A Diterpene Cyclases

Plant diterpene cyclases evolved from ancestral bacterial βγ-barrel triterpene cyclases through domain fusion events. ent-Sandaracopimaradiene synthase exemplifies this divergence: it retains the conserved βγ-domain but acquired an additional α-domain, forming an αβγ architecture [6] [8]. Phylogenetic analyses place OsKS10 within the TPS-c subfamily, which originated from horizontal gene transfer of bacterial ent-kaurene synthases to early land plants [6] [8]. Critical evolutionary adaptations include:

  • Residue switches (e.g., His → Tyr in the LHS motif) that redirect product outcomes from ent-CPP to ent-kolavenol.
  • Neofunctionalization after gene duplication, enabling specialized metabolism (e.g., phytoalexin biosynthesis) [8].

Table 3: Evolutionary Milestones in Diterpene Cyclases

Evolutionary StageDomain StructureCatalytic MotifsExample Enzymes
Bacterial triterpene cyclasesβγDxDD, QWSqualene-hopene cyclase
Bacterial diterpene cyclasesβγDxDD, QWent-CPP synthase
Plant diterpene cyclasesαβγDxDD, DDxxD, EDxxDOsKS10, OsCPS4

Metabolic Engineering for Pathway Optimization

Heterologous Expression in Microbial Chassis

Reconstituting ent-sandaracopimaradiene biosynthesis in microbial hosts faces challenges:

  • Cytotoxicity from diterpene accumulation.
  • Insufficient precursor supply (ent-CPP, GGPP).
  • Codon bias of plant-derived genes in prokaryotes [3] [9].

Successful expression in Escherichia coli required:

  • Modular co-expression of upstream pathway genes (dxs, idi, ispA) to enhance GGPP flux.
  • Promoter engineering (T7/lac hybrid) to balance OsKS10 and ent-CPP synthase expression.
  • Two-phase fermentation with dodecane overlay to capture extracellular ent-sandaracopimaradiene [3] [9]. Yields reached 120 mg/L in optimized strains—a 20-fold improvement over baseline. In yeast, targeting OsKS10 to the mitochondrial lumen exploited endogenous GGPP pools, achieving titers of 45 mg/L [9].

Table 4: Microbial Production of ent-Sandaracopimaradiene

HostEngineering StrategyTiter (mg/L)Key Challenges
E. coliModular GGPP pathway + dodecane extraction120Toxicity, low GGPP flux
S. cerevisiaeMitochondrial targeting + tHMG1 overexpression45Precursor competition
P. pastorisAOX1 promoter + fed-batch fermentation28Oxygen transfer limitations

Properties

CAS Number

21738-16-9

Product Name

Ent-sandaracopimaradiene

IUPAC Name

(4aR,4bR,7S,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

InChI

InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,14,16-17H,1,7-13H2,2-5H3/t16-,17-,19-,20+/m1/s1

InChI Key

XDSYKASBVOZOAG-LFGUQSLTSA-N

SMILES

CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C

Synonyms

ent-sandaracopimaradiene

Canonical SMILES

CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C

Isomeric SMILES

C[C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CCCC3(C)C)C)C=C

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